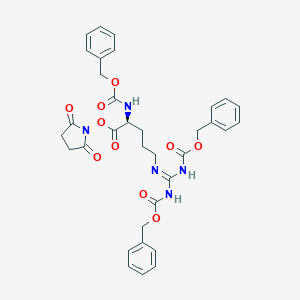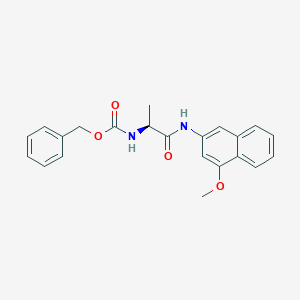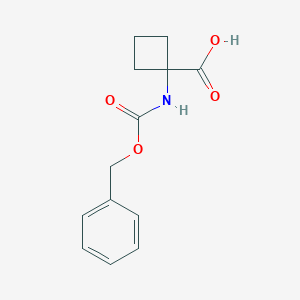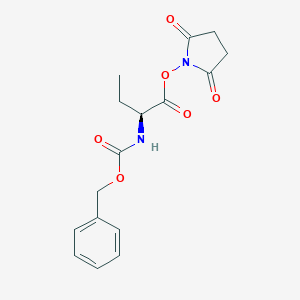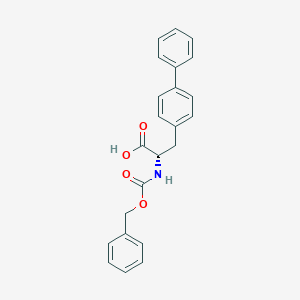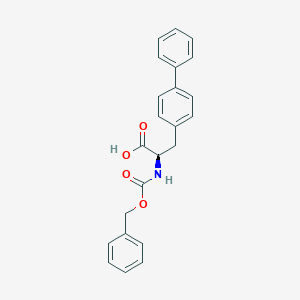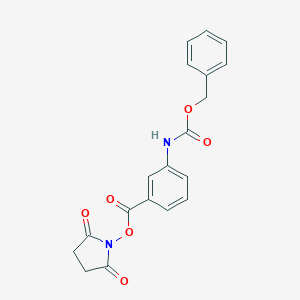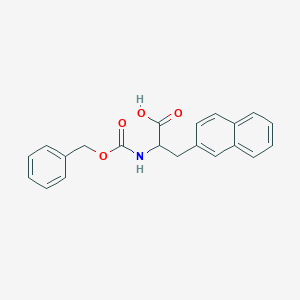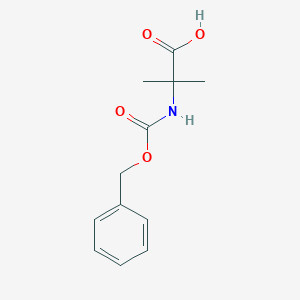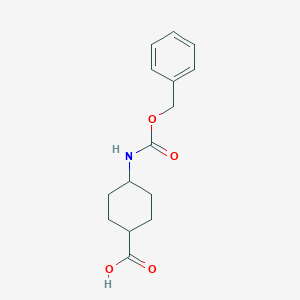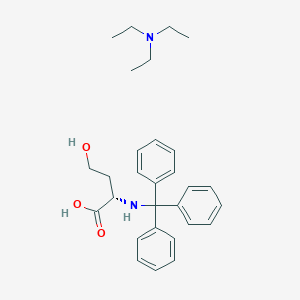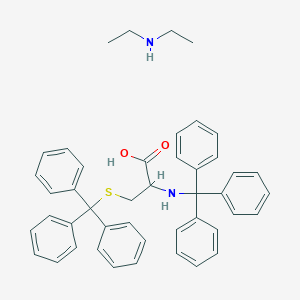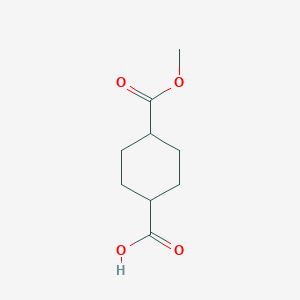
S-p-Méthylbenzyl-L-cystéine
Vue d'ensemble
Description
S-p-Methylbenzyl-L-cysteine: is an organic compound with the chemical formula C11H15NO2S. It is a derivative of the amino acid cysteine, where the thiol group is protected by a p-methylbenzyl group. This compound is primarily used in peptide synthesis and protein chemistry due to its ability to protect the thiol group during various chemical reactions .
Applications De Recherche Scientifique
Chemistry: S-p-Methylbenzyl-L-cysteine is widely used in peptide synthesis as a protecting group for the thiol group of cysteine. It allows for the selective deprotection and modification of peptides and proteins .
Biology: In biological research, this compound is used to study the role of cysteine residues in protein structure and function. It is also employed in the synthesis of cysteine-containing peptides for various biochemical assays .
Medicine: S-p-Methylbenzyl-L-cysteine is used in the development of peptide-based drugs and therapeutic agents. Its ability to protect the thiol group makes it valuable in the synthesis of stable and bioactive peptides .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of peptide-based catalysts and bioconjugates .
Mécanisme D'action
Target of Action
It’s known that cysteine derivatives can interact with various proteins and enzymes in the body
Mode of Action
Cysteine derivatives are known to participate in various biochemical reactions, including those involving disulfide bond formation . The presence of the methylbenzyl group may influence the compound’s interactions with its targets .
Biochemical Pathways
S-p-Methylbenzyl-L-cysteine, as a cysteine derivative, may be involved in the metabolism of sulfur-containing compounds . Cysteine S-conjugate β-lyases play important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics, and anticancer agents . .
Pharmacokinetics
Cysteine derivatives are generally well-absorbed and distributed throughout the body . The presence of the methylbenzyl group may influence the compound’s pharmacokinetic properties .
Result of Action
As a cysteine derivative, it may participate in various biochemical reactions and influence cellular processes
Action Environment
The action, efficacy, and stability of S-p-Methylbenzyl-L-cysteine may be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-p-Methylbenzyl-L-cysteine typically involves the protection of the thiol group of L-cysteine with a p-methylbenzyl group. This can be achieved through the reaction of L-cysteine with p-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of S-p-Methylbenzyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-p-Methylbenzyl-L-cysteine can undergo oxidation reactions where the thiol group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced back to its thiol form using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, neutral or slightly basic conditions.
Substitution: Nucleophiles such as amines or thiols, organic solvents, and controlled temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Free thiol form of cysteine.
Substitution: Various substituted cysteine derivatives.
Comparaison Avec Des Composés Similaires
S-Benzyl-L-cysteine: Similar to S-p-Methylbenzyl-L-cysteine but with a benzyl group instead of a p-methylbenzyl group.
S-Trityl-L-cysteine: Contains a trityl group as the protecting group for the thiol group.
S-Acetyl-L-cysteine: Uses an acetyl group for thiol protection.
Uniqueness: S-p-Methylbenzyl-L-cysteine is unique due to its specific p-methylbenzyl protecting group, which offers distinct steric and electronic properties. This makes it particularly useful in certain peptide synthesis applications where other protecting groups may not be suitable .
Propriétés
IUPAC Name |
(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPFSZIUBUTNW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553909 | |
| Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42294-52-0 | |
| Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


